molecular formula C22H30N2O2 B2761868 N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide CAS No. 496778-39-3

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide

Cat. No.: B2761868
CAS No.: 496778-39-3
M. Wt: 354.494
InChI Key: QTFSWLQQUMRYPW-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is an organic compound with the molecular formula C20H26N2O2. This compound is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring and a dimethylphenoxy group attached to a butanamide chain. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the diethylamino phenyl intermediate: This step involves the reaction of 4-bromoaniline with diethylamine in the presence of a base such as potassium carbonate.

    Coupling with the dimethylphenoxy group: The intermediate is then reacted with 2,4-dimethylphenol using a coupling agent like triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving cell signaling and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenyl and dimethylphenoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, while the dimethylphenoxy group provides stability and specificity in binding interactions.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-5-24(6-2)20-12-10-19(11-13-20)23-22(25)8-7-15-26-21-14-9-17(3)16-18(21)4/h9-14,16H,5-8,15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFSWLQQUMRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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